2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties
Preparation Methods
The synthesis of 2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The resulting product is then purified by flash chromatography on silica gel using dichloromethane as an eluent . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or monoamine oxidase, leading to its biological effects . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate include:
- 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications
Properties
Molecular Formula |
C20H19NO6S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C20H19NO6S/c1-14-4-9-17(10-5-14)28(24,25)21-12-2-3-19(22)26-16-8-6-15-7-11-20(23)27-18(15)13-16/h4-11,13,21H,2-3,12H2,1H3 |
InChI Key |
FZZAQAOTXWUBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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